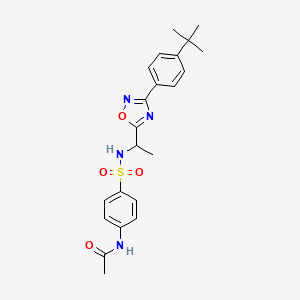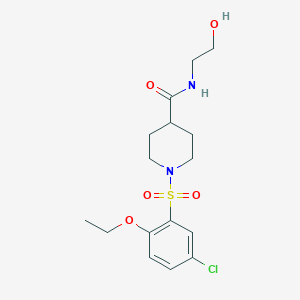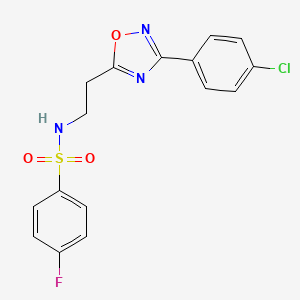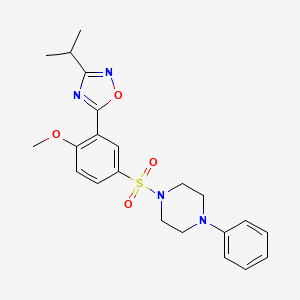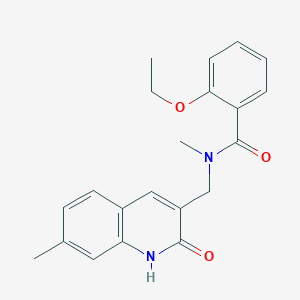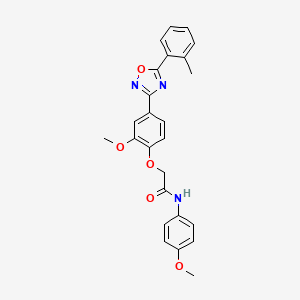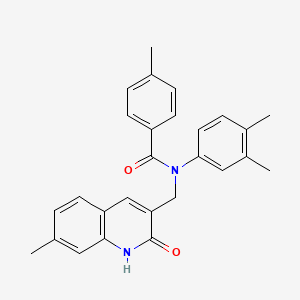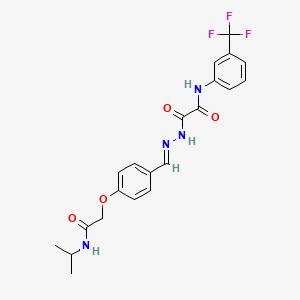
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide, commonly known as TTX-030, is a novel compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TTX-030 belongs to the class of oxadiazole compounds and has been shown to have promising anticancer properties.
Mécanisme D'action
The mechanism of action of TTX-030 involves the inhibition of the protein kinase CK2. CK2 is an enzyme that is involved in various cellular processes, including cell proliferation and survival. Inhibition of CK2 by TTX-030 leads to the activation of the tumor suppressor protein p53, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
TTX-030 has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been shown to inhibit the growth of cancer cells that are resistant to chemotherapy, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TTX-030 is its specificity for cancer cells, which reduces the risk of side effects. However, its effectiveness may be limited by the development of resistance in cancer cells over time.
Orientations Futures
Future research on TTX-030 could focus on optimizing its synthesis method to improve its yield and purity. Additionally, further studies could investigate its potential as a combination therapy with other anticancer agents. Finally, research could also explore its potential for use in other diseases beyond cancer, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of TTX-030 involves a multi-step process that includes the reaction of p-tolyl hydrazine with ethyl bromoacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-chlorobenzonitrile to form N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. Finally, the compound is converted to TTX-030 by reacting it with cyclohexanecarbonyl chloride.
Applications De Recherche Scientifique
TTX-030 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. TTX-030 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-7-9-16(10-8-15)20-24-22(27-25-20)18-11-13-19(14-12-18)23-21(26)17-5-3-2-4-6-17/h7-14,17H,2-6H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAIPVYJOBEBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



